molecular formula C16H15FN2O4S B2791613 N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine CAS No. 380480-96-6

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine

Cat. No.: B2791613
CAS No.: 380480-96-6
M. Wt: 350.36
InChI Key: UJDRKEYFNDLWKP-UHFFFAOYSA-N
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Description

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine is a complex chemical compound known for its unique structure and versatile applications in various scientific fields. This compound is utilized in pharmaceuticals, materials science, and biochemistry due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine typically involves a multi-step process. The initial step often includes the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • N-((4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
  • N-((4-bromophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
  • N-((4-iodophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine

Uniqueness

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness makes it particularly valuable in designing molecules with specific biological activities and industrial applications.

Properties

IUPAC Name

2-[[(4-fluorophenyl)-[(4-methylphenyl)sulfonylamino]methylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-11-2-8-14(9-3-11)24(22,23)19-16(18-10-15(20)21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDRKEYFNDLWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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